

Cy7 Cyanine Dye: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cy7

Cat. No.: B7980988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its fluorescence emission in the 750-800 nm spectral window makes it an invaluable tool for a wide range of biological research applications, particularly in vivo imaging.^{[1][2]} This region, often referred to as the "NIR window," is characterized by minimal light absorption by biological components like hemoglobin and water, and reduced tissue autofluorescence.^[3] These properties allow for deeper tissue penetration of light and a significantly improved signal-to-background ratio, enabling sensitive and clear detection of labeled molecules in deep tissues and whole-animal models.^[3]

This technical guide provides an in-depth overview of the core properties of **Cy7**, detailed experimental protocols for its key applications, and visualizations of experimental workflows and a relevant signaling pathway.

Core Properties of Cy7 Cyanine Dye

The photophysical and chemical properties of **Cy7** are summarized in the tables below. These properties can vary slightly depending on the specific variant of the dye (e.g., standard vs. sulfonated) and the solvent used.

Photophysical Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	~743 - 750 nm	[1][4]
Emission Maximum (λ_{em})	~767 - 776 nm	[1][4]
Molar Extinction Coefficient (ϵ)	~200,000 - 276,000 M ⁻¹ cm ⁻¹	[3][4]
Quantum Yield (Φ)	~0.28	[4]
Recommended Excitation Laser	750 nm	[3]

Chemical Properties

Property	Value	Reference
Molecular Formula	C35H42N2O8S2	[5]
Molecular Weight	682.85 g/mol	[5]
Solubility	Soluble in organic solvents such as DMSO and DMF. Water solubility is low for standard Cy7 but significantly increased in sulfonated versions.	[5]
Reactive Groups	Commonly available with NHS ester or maleimide functional groups for conjugation to primary amines and thiols, respectively.	[6]

Experimental Protocols

Detailed methodologies for the most common applications of **Cy7** are provided below.

Antibody Conjugation with Cy7 NHS Ester

This protocol describes the covalent labeling of an antibody with a **Cy7** NHS ester.

Materials:

- Antibody (purified, in an amine-free buffer such as PBS)
- **Cy7** NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (pH 8.3-8.5)
- Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Reaction tubes
- Pipettes

Protocol:

- Prepare the Antibody:
 - Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against an appropriate buffer.
 - Adjust the pH of the antibody solution to 8.3-8.5 using 1 M sodium bicarbonate.
- Prepare the **Cy7** Stock Solution:
 - Immediately before use, dissolve the **Cy7** NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the **Cy7** stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).^[1]
 - Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing to prevent antibody denaturation.

- Incubate the reaction in the dark at 4°C overnight or at room temperature for 1-2 hours.^[1]
- Purification of the Conjugate:
 - Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the center of the resin bed.
 - Centrifuge the column to collect the purified **Cy7**-antibody conjugate.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for **Cy7**).

In Vivo Imaging with Cy7-Labeled Probes

This protocol outlines the general procedure for in vivo fluorescence imaging in a mouse tumor model using a **Cy7**-labeled targeting molecule.

Materials:

- **Cy7**-labeled probe (e.g., antibody, peptide)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system equipped with appropriate NIR filters (e.g., IVIS Spectrum)
- Syringes and needles for intravenous injection

Protocol:

- Animal Preparation:

- Anesthetize the mouse using isoflurane or another appropriate anesthetic.
- Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
- Probe Administration:
 - Dilute the **Cy7**-labeled probe in a sterile, biocompatible vehicle (e.g., PBS).
 - Inject the probe intravenously (i.v.) via the tail vein. The optimal dose will depend on the specific probe and target, but a typical starting dose is in the picomole to nanomole range per mouse.[\[7\]](#)
- Image Acquisition:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) to determine the optimal imaging window.[\[1\]](#)
 - Use an appropriate filter set for **Cy7** (e.g., excitation ~745 nm, emission ~820 nm).
 - Acquire a white light reference image for anatomical co-registration.
- Ex Vivo Imaging (Optional):
 - At the final time point, euthanize the mouse.
 - Dissect tumors and major organs (e.g., liver, kidneys, spleen, lungs, heart).
 - Image the dissected tissues to confirm the in vivo signal distribution and quantify probe accumulation.[\[1\]](#)
- Data Analysis:
 - Quantify the fluorescence intensity in the region of interest (ROI), typically the tumor, and in a background region (e.g., muscle).
 - Calculate the tumor-to-background ratio to assess targeting specificity.

Flow Cytometry with Cy7-Conjugated Antibodies

This protocol describes the staining of cells with a **Cy7**-conjugated antibody for analysis by flow cytometry.

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)
- **Cy7**-conjugated primary antibody
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc block (optional, to reduce non-specific binding)
- Viability dye (optional)
- Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for **Cy7**.
[8]

Protocol:

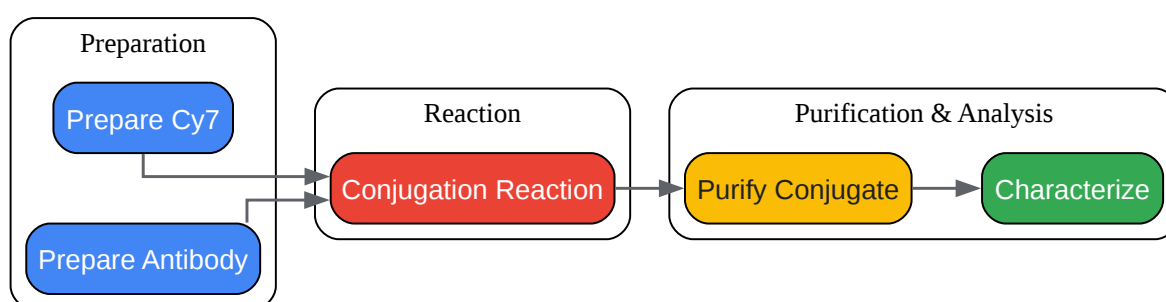
- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/100 μ L in ice-cold flow cytometry staining buffer.
- Fc Receptor Blocking (Optional):
 - Incubate cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific binding of the antibody to Fc receptors.
- Staining:
 - Add the predetermined optimal concentration of the **Cy7**-conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.[9][10]
- Washing:

- Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[10]
- Viability Staining (Optional):
 - If using a viability dye, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
 - Acquire the data on a flow cytometer equipped with the appropriate laser and filters for **Cy7** detection.[8] Be sure to include proper controls, such as unstained cells and fluorescence-minus-one (FMO) controls, for accurate gating and compensation.

Visualizations

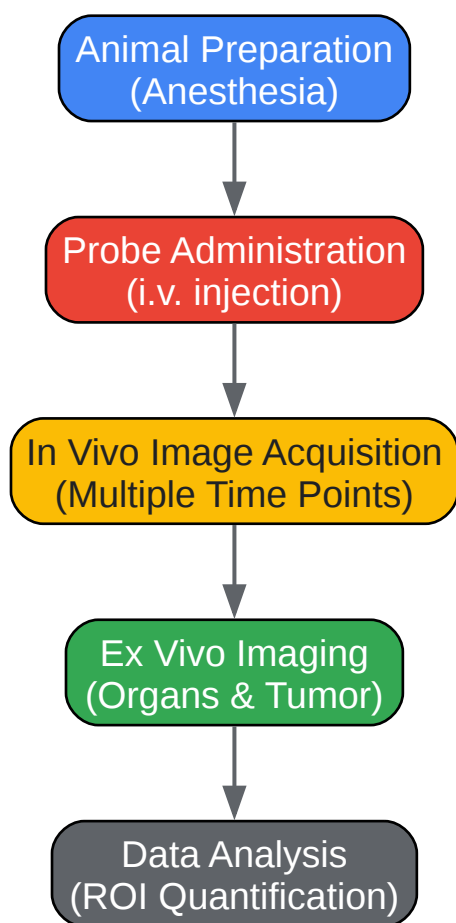
Experimental Workflows

The following diagrams illustrate typical experimental workflows for the applications described above.



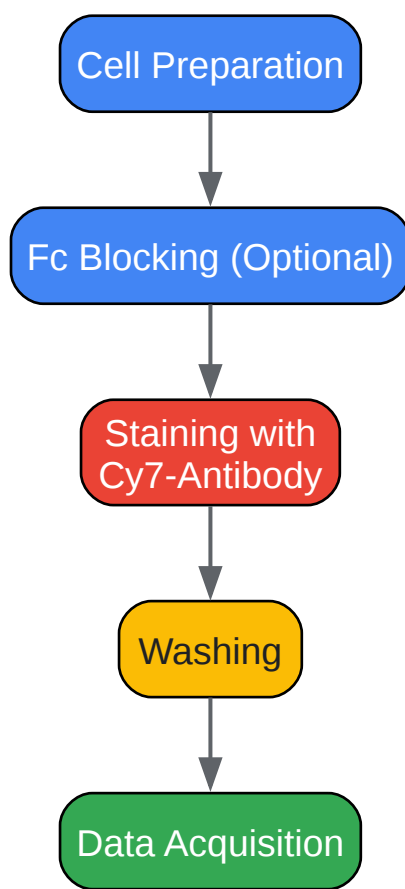
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Antibody Conjugation Workflow



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In Vivo Imaging Workflow

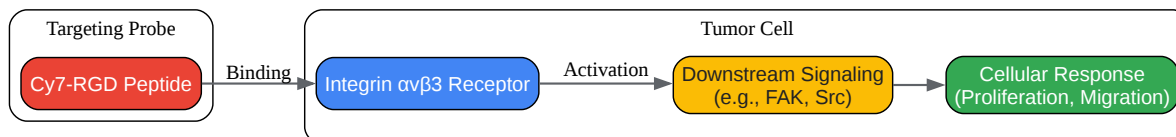


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Flow Cytometry Workflow

Signaling Pathway Example: Integrin $\alpha\beta3$ Targeting in Cancer

Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides are frequently used to target and visualize integrin $\alpha\beta3$, a cell surface receptor that is overexpressed on many tumor cells and is crucial for tumor angiogenesis and metastasis.[4][7] The following diagram illustrates this signaling interaction.



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Integrin $\alpha\text{v}\beta\text{3}$ Signaling Pathway

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